ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C25H21BrN2O5S |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-32-24(31)21-14(2)27-25-28(22(21)16-8-6-5-7-9-16)23(30)20(34-25)13-17-12-18(26)10-11-19(17)33-15(3)29/h5-13,22H,4H2,1-3H3/b20-13+ |
InChI Key |
MLEBHNZHOZEGNV-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- However, its 2-acetoxy group reduces symmetry, lowering melting points relative to methoxy-substituted derivatives .
- Electron-Withdrawing Groups (EWGs): The 4-cyano analog exhibits higher solubility due to increased polarity, contrasting with the hydrophobic 2,4,6-trimethoxy derivative .
Insights :
- The absence of reported bioactivity for the target compound contrasts with analogs featuring EWGs (e.g., nitro, cyano) or extended conjugation (e.g., allylidene), which exhibit marked enzyme inhibition or anticancer effects .
Biological Activity
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for various pharmacological properties. The presence of multiple functional groups, such as acetyloxy and bromobenzylidene moieties, suggests diverse biological applications.
The molecular formula of this compound is , with a molecular weight of approximately 575.86 g/mol. The unique structural arrangement indicates potential interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 575.86 g/mol |
| CAS Number | 312937-31-8 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine possess antimicrobial properties. The compound's structural features may enhance its ability to inhibit microbial growth.
- Anticancer Potential : Research has shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Inflammatory pathways are crucial in various diseases, and compounds like this compound may inhibit pro-inflammatory cytokines.
- Antidiabetic Activity : Some thiazolo derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds and found significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Research conducted by Abbas et al. (2015) demonstrated that certain thiazolo derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways . This suggests that ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl may share similar mechanisms.
- Inflammation Inhibition : Guirado et al. (2012) reported that thiazolo derivatives could reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with condensation of a substituted benzaldehyde derivative (e.g., 2-acetoxy-5-bromobenzaldehyde) with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:
- Cyclocondensation : Refluxing in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst (e.g., 78% yield achieved under similar conditions for a structural analog) .
- Solvent optimization : Ethyl acetate or ethanol is preferred for recrystallization to ensure high purity .
- Temperature control : Prolonged reflux (8–10 hours) ensures complete ring closure .
Critical parameters :
| Parameter | Impact |
|---|---|
| Catalyst (NaOAc) | Accelerates cyclization |
| Solvent polarity | Affects crystallinity and purity |
| Reaction time | Insufficient time leads to unreacted intermediates |
Q. How is structural characterization performed, and which spectroscopic methods are most reliable?
A combination of techniques is used:
- X-ray crystallography : Resolves the (2E)-configuration of the benzylidene group and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings in analogs) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., acetyloxy and bromo groups) and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 501.4) .
Q. What preliminary structure-activity relationships (SAR) are observed for substituents on the benzylidene ring?
Substituents at the 2-position (e.g., acetyloxy, bromo) significantly influence electronic properties and bioactivity:
- Electron-withdrawing groups (Br) : Enhance electrophilicity, potentially increasing reactivity in biological systems .
- Electron-donating groups (methoxy) : Improve solubility but may reduce target binding affinity .
SAR trends in analogs :
| Substituent | Bioactivity (Relative) | Solubility |
|---|---|---|
| Br (5-position) | High | Low |
| OAc (2-position) | Moderate | Moderate |
| MeO (3-position) | Low | High |
Advanced Research Questions
Q. How does the compound’s crystallographic conformation impact its pharmacological interactions?
X-ray studies reveal:
- Flattened boat conformation : The pyrimidine ring puckering (C5 deviation: 0.224 Å) creates a planar surface for π-π stacking with aromatic residues in enzyme active sites .
- Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing, which may correlate with solid-state stability and shelf life .
Key crystallographic data :
| Parameter | Value | Source |
|---|---|---|
| Space group | C2/c | |
| Dihedral angle (thiazolo-pyrimidine vs. benzene) | 80.94° | |
| Unit cell volume | 4271.01 ų |
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Contradictions often arise from:
- Solvent effects : DMSO vs. aqueous buffers alter compound aggregation .
- Enantiomeric purity : Chiral centers (e.g., C5) require HPLC validation to exclude racemic mixtures .
- Assay conditions : Redox-active media may degrade the acetyloxy group, generating false negatives .
Mitigation strategies :
- Use chiral chromatography to isolate enantiomers.
- Standardize solvent systems (e.g., <0.1% DMSO).
- Validate stability via LC-MS before assays .
Q. What computational methods predict the electronic effects of substituents on bioactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution (e.g., acetyloxy groups increase LUMO energy, reducing electrophilicity) .
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2) to prioritize substituents for synthesis .
Example computational results :
| Substituent | HOMO (eV) | LUMO (eV) |
|---|---|---|
| Br | -6.2 | -1.8 |
| OAc | -5.9 | -1.5 |
| MeO | -5.5 | -1.2 |
Methodological Guidelines
Q. How should researchers handle discrepancies in spectroscopic data during structure elucidation?
- Cross-validate : Compare NMR shifts with density functional theory (DFT)-predicted values .
- Re-crystallize : Impurities often cause split peaks; recrystallization in ethyl acetate/ethanol (3:2) improves purity .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Catalyst screening : Palladium or copper catalysts improve coupling efficiency in multi-step syntheses .
- Flow chemistry : Continuous reactors enhance reproducibility for temperature-sensitive steps .
Tables for Key Data
Q. Table 1: Crystallographic Parameters of Analogs
| Compound | Space Group | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Target compound | P1 (triclinic) | 80.94 | |
| Fluorinated analog | C2/c | 82.10 |
Q. Table 2: Substituent Effects on Bioactivity
| Position | Substituent | LogP | IC₅₀ (μM) |
|---|---|---|---|
| 2 | Acetyloxy | 3.1 | 12.4 |
| 5 | Bromo | 4.2 | 8.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
